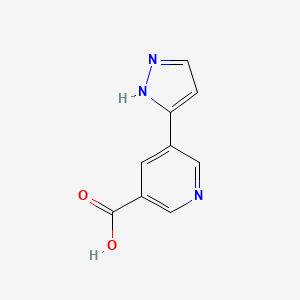
5-(1H-Pyrazol-3-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Pyrazol-3-yl)nicotinic acid: is a heterocyclic compound that features both a pyrazole and a nicotinic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. The pyrazole ring is known for its versatility and presence in various pharmacologically active compounds, while the nicotinic acid moiety is a well-known component in vitamin B3 (niacin).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-3-yl)nicotinic acid typically involves the formation of the pyrazole ring followed by its attachment to the nicotinic acid framework. One common method involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring . This can be followed by a coupling reaction with a nicotinic acid derivative under appropriate conditions.
For instance, a typical synthetic route might involve:
Cyclocondensation: Reacting hydrazine with a β-keto ester to form the pyrazole ring.
Coupling Reaction: Attaching the pyrazole ring to a nicotinic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclocondensation step and high-efficiency coupling reactions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-Pyrazol-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to pyrazolone derivatives, while reduction of the nitro group in nicotinic acid can yield aminonicotinic acid derivatives.
Aplicaciones Científicas De Investigación
5-(1H-Pyrazol-3-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mecanismo De Acción
The mechanism of action of 5-(1H-Pyrazol-3-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The nicotinic acid moiety can interact with G-protein coupled receptors, influencing lipid metabolism and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1H-Pyrazol-1-yl)nicotinic acid
- 3-(1H-Pyrazol-3-yl)benzoic acid
- 4-(1H-Pyrazol-3-yl)pyridine
Uniqueness
5-(1H-Pyrazol-3-yl)nicotinic acid is unique due to the specific positioning of the pyrazole ring on the nicotinic acid framework, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C9H7N3O2 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
5-(1H-pyrazol-5-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-6(4-10-5-7)8-1-2-11-12-8/h1-5H,(H,11,12)(H,13,14) |
Clave InChI |
LQDPKYGVHIKKGN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)C2=CC(=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


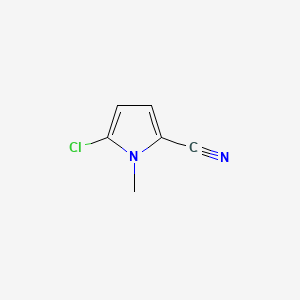
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)
![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
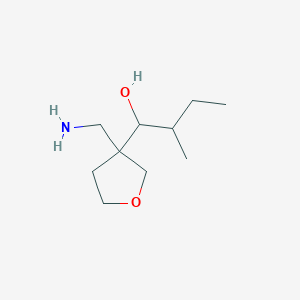
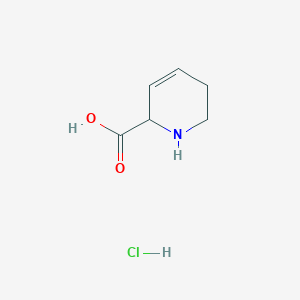
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
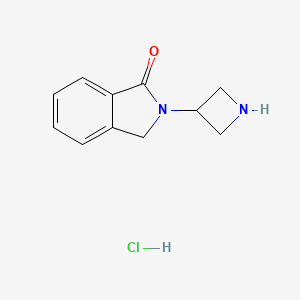
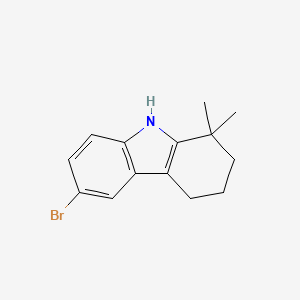
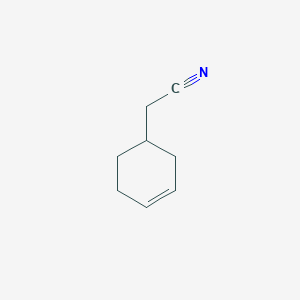
![2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13563322.png)
![1-[(3-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13563326.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)
